molecular formula C12H16ClN3O3S B2454324 1-(2-Chloropyridine-4-carbonyl)-4-methanesulfonyl-1,4-diazepane CAS No. 1147406-32-3

1-(2-Chloropyridine-4-carbonyl)-4-methanesulfonyl-1,4-diazepane

Cat. No.: B2454324
CAS No.: 1147406-32-3
M. Wt: 317.79
InChI Key: GCLWBNZUFNKWMI-UHFFFAOYSA-N
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Description

1-(2-Chloropyridine-4-carbonyl)-4-methanesulfonyl-1,4-diazepane is a complex organic compound that features a pyridine ring substituted with a chlorocarbonyl group and a diazepane ring substituted with a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridine-4-carbonyl)-4-methanesulfonyl-1,4-diazepane typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the nucleophilic substitution of 2-chloropyridine-4-carbonyl chloride with a suitable nucleophile to introduce the diazepane ring. The reaction conditions often require the use of a base, such as triethylamine, and an appropriate solvent, like dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridine-4-carbonyl)-4-methanesulfonyl-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nucleophilic substitution reactions can yield various substituted diazepane derivatives, while oxidation reactions may produce sulfone or sulfoxide derivatives.

Scientific Research Applications

1-(2-Chloropyridine-4-carbonyl)-4-methanesulfonyl-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-4-methanesulfonyl-1,4-diazepane involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The specific pathways affected depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chlorocarbonyl and methanesulfonyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3S/c1-20(18,19)16-6-2-5-15(7-8-16)12(17)10-3-4-14-11(13)9-10/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLWBNZUFNKWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCN(CC1)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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